PD146176

Description

Properties

IUPAC Name |

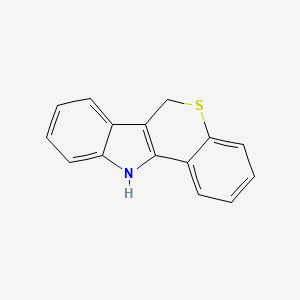

6,11-dihydrothiochromeno[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOOPZVQMLHPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961205 | |

| Record name | 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4079-26-9 | |

| Record name | PD 146176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,3-b]indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-146176 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K2QDA6F3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PD146176: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD146176 has emerged as a significant pharmacological tool in the study of lipid signaling pathways, specifically as a potent and selective inhibitor of 15-lipoxygenase (15-LOX). This technical guide provides an in-depth overview of PD146176, including its chemical properties, mechanism of action, inhibitory activity, and selectivity. Furthermore, it details its established biological effects and provides comprehensive experimental protocols for its application in research settings. This document aims to serve as a core resource for professionals in drug development and scientific research exploring the therapeutic potential of targeting the 15-LOX pathway.

Introduction to PD146176

PD146176, with the chemical name 6,11-Dihydrobenzothiopyrano[4,3-b]indole, is a well-characterized small molecule inhibitor of 15-lipoxygenase.[1] It has been instrumental in elucidating the role of 15-LOX in various physiological and pathological processes. Unlike some inhibitors, PD146176 lacks non-specific antioxidant properties, making it a valuable tool for specific pathway analysis.[1][2] Its utility has been demonstrated in preclinical models of atherosclerosis and neurodegenerative diseases.[3][4]

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of PD146176 is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 6,11-Dihydrobenzothiopyrano[4,3-b]indole | [1] |

| Synonyms | NSC 168807 | [3][5] |

| Molecular Formula | C₁₅H₁₁NS | [6] |

| Molecular Weight | 237.32 g/mol | [6] |

| CAS Number | 4079-26-9 | |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [1] |

| Storage | Store at +4°C | [1] |

Mechanism of Action and Specificity

PD146176 functions as a specific, non-competitive inhibitor of 15-lipoxygenase.[1] Its inhibitory action prevents the conversion of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, into their corresponding hydroperoxy derivatives.

Inhibitory Activity

The potency of PD146176 against 15-LOX has been quantified in various systems.

| Parameter | Value | System | Reference |

| IC₅₀ | 0.54 μM | Rabbit Reticulocyte 15-LOX | [1][3] |

| Kᵢ | 197 nM | Rabbit Reticulocyte 15-LOX | [1][3][5] |

| IC₅₀ | 0.81 μM | Human 15-LO in transfected IC21 cells | [3] |

| IC₅₀ | 0.5-0.8 µM | In cells or isolated enzyme | [4] |

| IC₅₀ | 3.81 μM | r-12/15-LOX | [7] |

| IC₅₀ | 810 nM | Rabbit Reticulocyte 12/15-LOX | [8] |

Selectivity Profile

A key advantage of PD146176 is its high selectivity for 15-LOX over other related enzymes, which is critical for targeted research.

| Enzyme | Effect | Reference |

| 5-Lipoxygenase (5-LOX) | No demonstrable effect | [1] |

| 12-Lipoxygenase (12-LOX) | No demonstrable effect | [1] |

| Cyclooxygenase-1 (COX-1) | No demonstrable effect | [1] |

| Cyclooxygenase-2 (COX-2) | No demonstrable effect | [1] |

However, it is important to note that one study suggested PD146176 may not function as a 15-LOX inhibitor in EA.hy926 endothelial cells and might inhibit CYP epoxygenase instead.[9]

Biological Effects and Therapeutic Potential

The inhibition of 15-LOX by PD146176 has been linked to several significant biological outcomes, highlighting its potential as a therapeutic agent.

-

Atherosclerosis: PD146176 has been shown to prevent atherogenesis by regulating monocyte-macrophage enrichment in vivo.[1] In rabbit models, it limits the progression of hypercholesterolemia-induced atherosclerosis.[2][4]

-

Neurodegenerative Diseases: In a triple transgenic mouse model of Alzheimer's disease, PD146176 was found to reverse cognitive impairment, brain amyloidosis, and tau pathology, potentially by stimulating autophagy.[3]

-

Inflammation: The 15-LOX pathway is involved in both pro- and anti-inflammatory processes.[10][11][12] Its products can modulate the expression of inflammatory cytokines.[10][12]

-

Endothelial Cell Function: PD146176 has been observed to affect human endothelial cell function, although the precise mechanism may be cell-type dependent.[9]

Signaling Pathways

PD146176 exerts its effects by modulating the 15-lipoxygenase signaling pathway. This pathway is a critical branch of the arachidonic acid cascade.

Caption: The 15-Lipoxygenase signaling pathway and the inhibitory action of PD146176.

Experimental Protocols

The following protocols are provided as a guide for researchers utilizing PD146176.

In Vitro 15-Lipoxygenase Enzyme Activity Assay (Spectrophotometric)

This protocol measures the inhibition of 15-LOX activity by monitoring the formation of conjugated dienes.[13][14]

Materials:

-

Purified 15-lipoxygenase (from soybean or recombinant mammalian)

-

PD146176

-

Arachidonic acid or Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

DMSO

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of PD146176 in DMSO.

-

In a quartz cuvette, add borate buffer and the desired concentration of PD146176 (or DMSO for control).

-

Add the purified 15-LOX enzyme to the cuvette and incubate for 5 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (e.g., linoleic acid to a final concentration of 125 µM).

-

Immediately monitor the increase in absorbance at 234 nm for 5 minutes.

-

Calculate the initial reaction rate from the linear portion of the absorbance curve.

-

Determine the percent inhibition by comparing the rates of PD146176-treated samples to the DMSO control.

-

Calculate the IC₅₀ value by plotting percent inhibition against a range of PD146176 concentrations.

Caption: Workflow for a 15-LOX enzyme activity assay.

Cell-Based 15-Lipoxygenase Activity Assay

This protocol assesses the inhibitory effect of PD146176 on 15-LOX activity within a cellular context.[3][7][13]

Materials:

-

Cell line expressing 15-LOX (e.g., human 15-LO transfected IC21 cells, RAW 264.7 macrophages)

-

PD146176

-

Arachidonic acid

-

Cell culture medium and supplements

-

LPS and IFNγ (for macrophage stimulation, if applicable)

-

BODIPY 581/591 C11 (for lipid peroxidation detection)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture the cells to the desired confluency.

-

Pre-incubate the cells with various concentrations of PD146176 or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Stimulate the cells to induce 15-LOX activity. This can be achieved by adding arachidonic acid or, in the case of macrophages, with LPS and IFNγ.

-

After the stimulation period, wash the cells.

-

Stain the cells with BODIPY 581/591 C11 to detect lipid hydroperoxides.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope to quantify lipid peroxidation.

-

Compare the fluorescence levels in PD146176-treated cells to control cells to determine the extent of inhibition.

In Vivo Studies in Rabbit Model of Atherosclerosis

This protocol is a summary of the methodology used in published studies to evaluate the effect of PD146176 on atherosclerosis.[4]

Animal Model:

-

New Zealand White rabbits

Procedure:

-

Induce atherosclerosis through a combination of endothelial denudation of the iliac-femoral artery and a high-cholesterol diet (e.g., 0.25% cholesterol, 3% peanut oil, 3% coconut oil).

-

Administer PD146176 orally at a specified dose (e.g., 175 mg/kg) twice daily for the duration of the study (e.g., 12 weeks).

-

Monitor plasma total and lipoprotein cholesterol levels.

-

At the end of the study, euthanize the animals and harvest the iliac-femoral arteries and thoracic aorta.

-

Perform histological analysis to assess lesion area, monocyte-macrophage content, and cholesteryl ester content.

Conclusion

PD146176 is a potent, selective, and well-characterized inhibitor of 15-lipoxygenase. Its specificity and demonstrated efficacy in preclinical models make it an invaluable tool for investigating the role of the 15-LOX pathway in health and disease. This guide provides a comprehensive resource for researchers to effectively utilize PD146176 in their studies and to further explore its therapeutic potential in areas such as cardiovascular disease, neuroinflammation, and other inflammatory disorders. Careful consideration of the experimental context, including cell type and model system, is essential for the accurate interpretation of results.

References

- 1. PD 146176 | Lipoxygenases | Tocris Bioscience [tocris.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PD146176 affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jpccr.eu [jpccr.eu]

- 11. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Role of PD146176 in Alzheimer's Disease Research: A Technical Guide for Drug Development Professionals

An In-depth Examination of a 12/15-Lipoxygenase Inhibitor's Therapeutic Potential

This technical guide provides a comprehensive overview of the preclinical evidence supporting the investigation of PD146176, a potent inhibitor of 12/15-lipoxygenase (12/15-LOX), as a potential therapeutic agent for Alzheimer's disease (AD). For researchers, scientists, and drug development professionals, this document outlines the mechanism of action, summarizes key quantitative findings, provides detailed experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.

Introduction: Targeting a Novel Pathway in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1][2] While the amyloid cascade hypothesis has long dominated therapeutic development, recent research has highlighted the critical role of neuroinflammation and oxidative stress in the pathogenesis of AD.[1][3] The 12/15-lipoxygenase (12/15-LOX) enzyme has emerged as a key player in these processes, with its expression and activity found to be significantly elevated in the brains of AD patients and individuals with mild cognitive impairment.[3][4][5]

PD146176 is a selective inhibitor of 15-lipoxygenase (15-LO), which effectively targets the 12/15-LOX pathway.[3][[“]][7] Preclinical studies have demonstrated its potential to mitigate the core pathologies of AD and improve cognitive function in animal models, suggesting that pharmacological inhibition of 12/15-LOX with compounds like PD146176 could represent a promising, multi-faceted therapeutic strategy for this devastating disease.[7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of PD146176 and the role of 12/15-LOX in Alzheimer's disease models.

Table 1: In Vitro Inhibitory Activity of PD146176

| Target Enzyme | Inhibitory Constant (Ki) | IC50 | Source |

| Rabbit Reticulocyte 15-LO | 197 nM | 0.54 µM | [3] |

| Human 15-LO (in intact IC21 cells) | - | 0.81 µM | [3] |

Table 2: Effects of PD146176 in a Triple-Transgenic (3xTg) Mouse Model of Alzheimer's Disease

| Parameter | Treatment Group | Outcome | Source |

| Cognitive Function (Memory Deficits) | PD146176 | Significant improvement | [8][9] |

| Brain Amyloid-beta (Aβ) Levels | PD146176 | Significant reduction | [8][9] |

| Brain Aβ Deposition | PD146176 | Significant reduction | [8][9] |

| Tau Phosphorylation | PD146176 | Significant reduction | [8][9] |

| Insoluble Tau Fraction | PD146176 | Significant reduction | [8] |

| Synaptic Integrity | PD146176 | Increased | [7] |

| Autophagy | PD146176 | Stimulated | [3][[“]] |

Mechanism of Action of PD146176 in Alzheimer's Disease

PD146176 exerts its neuroprotective effects by inhibiting the 12/15-lipoxygenase enzyme, which is upstream of several pathological cascades in Alzheimer's disease. The proposed mechanisms of action are threefold:

-

Reduction of Amyloid-beta Production: 12/15-LOX has been shown to upregulate the expression and activity of β-secretase (BACE1), the primary enzyme responsible for the amyloidogenic processing of the amyloid precursor protein (APP).[7][8] By inhibiting 12/15-LOX, PD146176 reduces BACE1 levels, thereby decreasing the production of Aβ peptides.[7][8]

-

Attenuation of Tau Hyperphosphorylation: The 12/15-LOX pathway is implicated in the hyperphosphorylation of tau protein through the activation of cyclin-dependent kinase 5 (cdk5) and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK).[4][7][8] Pharmacological blockade of 12/15-LOX with PD146176 leads to a significant reduction in the phosphorylation state of tau.[8][9] In vitro studies have shown that the effect of 12/15-LOX on tau is independent of its effects on Aβ.[8]

-

Stimulation of Autophagy: PD146176 has been found to reverse cognitive impairment, brain amyloidosis, and tau pathology by stimulating autophagy in aged triple-transgenic mice.[3][[“]] Autophagy is a cellular process responsible for the clearance of aggregated proteins, and its enhancement is a promising therapeutic strategy for neurodegenerative diseases.

Caption: PD146176 mechanism of action in Alzheimer's disease.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of PD146176 and 12/15-lipoxygenase inhibitors in Alzheimer's disease research.

In Vivo Efficacy Studies in Triple-Transgenic (3xTg-AD) Mice

Objective: To assess the therapeutic efficacy of PD146176 on cognitive function and AD-like pathology in a relevant animal model.

Experimental Workflow:

Caption: General experimental workflow for in vivo studies.

Materials:

-

Aged (e.g., 12-15 months old) triple-transgenic (3xTg-AD) mice.

-

PD146176.

-

Vehicle control (e.g., DMSO, corn oil).[10]

-

Reagents for ELISA, Western blotting, and immunohistochemistry.

Procedure:

-

Animal Dosing: 3xTg-AD mice are randomly assigned to a treatment group (PD146176) or a vehicle control group. PD146176 is administered chronically (e.g., daily for 12 weeks) via an appropriate route (e.g., oral gavage).[3]

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water over several days. Escape latency (time to find the platform) is recorded.[11]

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[11]

-

-

Tissue Collection and Preparation: Following behavioral testing, mice are euthanized, and brains are collected. One hemisphere is snap-frozen for biochemical analysis, and the other is fixed in paraformaldehyde for histological analysis.[8][14]

-

Biochemical Analysis:

-

Aβ ELISA: Brain homogenates are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 using specific ELISA kits.[15]

-

Western Blotting: Protein extracts are separated by SDS-PAGE and transferred to a membrane. Membranes are probed with antibodies against total and phosphorylated tau, synaptic proteins (e.g., synaptophysin, PSD-95), and autophagy markers (e.g., LC3-II/I ratio).[4][16]

-

-

Histological Analysis (Immunohistochemistry):

In Vitro 15-Lipoxygenase Inhibition Assay

Objective: To determine the in vitro potency of PD146176 in inhibiting 15-lipoxygenase activity.

Materials:

-

Recombinant rabbit reticulocyte 15-lipoxygenase.

-

PD146176.

-

Arachidonic acid (substrate).

-

Spectrophotometer.

Procedure:

-

Enzyme Reaction: The assay is performed in a suitable buffer (e.g., Tris-HCl).

-

Inhibitor Incubation: Recombinant 15-LO is pre-incubated with varying concentrations of PD146176.

-

Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

-

Activity Measurement: The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at 234 nm.

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve. The Ki value can be determined using Michaelis-Menten kinetics.

Conclusion and Future Directions

The preclinical data strongly suggest that the 12/15-lipoxygenase pathway is a valid and promising therapeutic target for Alzheimer's disease. The inhibitor PD146176 has demonstrated the ability to concurrently address the hallmark pathologies of Aβ and tau, as well as improve cognitive function in a rigorous animal model of the disease. Its multimodal mechanism of action, encompassing the reduction of amyloidogenesis and tau hyperphosphorylation, and the stimulation of autophagy, makes it an attractive candidate for further development.

Future research should focus on the development of next-generation 12/15-LOX inhibitors with improved selectivity and pharmacokinetic properties.[18] Further elucidation of the downstream signaling pathways and the precise role of 12/15-LOX in neuroinflammation will be crucial. Ultimately, clinical trials will be necessary to determine the safety and efficacy of this therapeutic approach in human patients with Alzheimer's disease. The information presented in this guide provides a solid foundation for the continued investigation and development of 12/15-lipoxygenase inhibitors as a novel class of disease-modifying therapies for Alzheimer's disease.

References

- 1. benchchem.com [benchchem.com]

- 2. The Lipoxygenases: Their Regulation and Implication in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12/15-Lipoxygenase Is Increased in Alzheimer’s Disease: Possible Involvement in Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 12-15Lipoxygenase is a modulator of Alzheimer’s related tau pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Publishers Panel [progressinhealthsciences.publisherspanel.com]

- 6. consensus.app [consensus.app]

- 7. The 12/15Lipoxygenase as an emerging therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

- 13. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 14. researchgate.net [researchgate.net]

- 15. Neuropathological assessment and validation of mouse models for Alzheimer's disease: applying NIA-AA guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 17. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of 12/15-Lipoxygenase Inhibitors for Alzheimer's Disease - Theodore Holman [grantome.com]

The Role of PD146176 in Mitigating Atherosclerosis Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. A key enzyme implicated in the pathogenesis of atherosclerosis is 15-lipoxygenase (15-LOX), which contributes to the oxidation of low-density lipoproteins (LDL) and the subsequent inflammatory cascade. This technical guide provides a comprehensive overview of PD146176, a potent and specific inhibitor of 15-LOX, and its effects on the progression of atherosclerosis. We will delve into its mechanism of action, present quantitative data from pivotal studies, detail experimental protocols for its evaluation, and visualize the complex signaling pathways involved.

Introduction to PD146176 and its Target: 15-Lipoxygenase

PD146176 is a selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX) with a reported IC50 value in the range of 0.5-0.8 µM for the enzyme in rabbit reticulocytes.[1][2] It has demonstrated significant potential in preclinical studies for limiting the development and progression of atherosclerotic lesions.[2] The primary target of PD146176, 15-LOX, is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, leading to the formation of bioactive lipid hydroperoxides.[3] In the context of atherosclerosis, 15-LOX is believed to play a crucial role in the oxidation of LDL cholesterol, a critical initiating event in plaque formation.[3] This oxidized LDL (oxLDL) is then readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic lesions.[4]

Quantitative Effects of PD146176 on Atherosclerosis Progression

Preclinical studies, primarily in rabbit models of hypercholesterolemia-induced atherosclerosis, have provided significant quantitative data on the efficacy of PD146176. These findings are summarized in the tables below.

| Parameter | Control Group | PD146176-Treated Group | Percentage Reduction | Study Type | Citation |

| Iliac-Femoral Monocyte-Macrophage Area | - | - | 71% | Progression | [2] |

| Iliac-Femoral Cholesteryl Ester (CE) Content | - | - | 63% | Progression | [2] |

| Iliac-Femoral Cross-Sectional Lesion Area | No significant change | No significant change | - | Progression | [2] |

| Parameter | Control Group | PD146176-Treated Group | Percentage Reduction | Study Type | Citation |

| Iliac-Femoral Lesion Size | - | - | 34% | Regression | [2] |

| Iliac-Femoral Macrophage Content | - | - | 34% | Regression | [2] |

| Iliac-Femoral Cholesteryl Ester (CE) Content | - | - | 19% | Regression | [2] |

| Thoracic Aortic Lesion Extent | - | - | 41% | Regression | [2] |

Core Signaling Pathways Modulated by PD146176

The anti-atherosclerotic effects of PD146176 are primarily attributed to its inhibition of 15-LOX, which in turn modulates several downstream signaling pathways involved in inflammation, lipid uptake, and cell proliferation.

Inhibition of LDL Oxidation and Foam Cell Formation

By inhibiting 15-LOX, PD146176 reduces the oxidation of LDL particles. This is a critical step, as oxLDL is a key driver of foam cell formation. The signaling cascade leading to foam cell formation and its interruption by PD146176 is depicted below.

Caption: PD146176 inhibits 15-LOX-mediated LDL oxidation, a key step in foam cell formation.

Attenuation of Endothelial Cell Activation and Monocyte Migration

15-LOX products can activate endothelial cells, leading to the expression of adhesion molecules and the recruitment of monocytes to the arterial wall. PD146176, by blocking 15-LOX, can mitigate this inflammatory response.

Caption: PD146176 reduces endothelial activation and subsequent monocyte migration.

Modulation of Vascular Smooth Muscle Cell Proliferation and Migration

The proliferation and migration of vascular smooth muscle cells (VSMCs) contribute to the thickening of the arterial wall and plaque stability. 15-LOX metabolites have been shown to influence these processes.

Caption: PD146176 modulates VSMC proliferation and migration by inhibiting 15-LOX.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vivo and in vitro experiments used to evaluate the efficacy of PD146176 in the context of atherosclerosis.

In Vivo Rabbit Model of Atherosclerosis

This protocol outlines the induction of atherosclerosis in rabbits and subsequent treatment with PD146176.

Caption: Workflow for the in vivo evaluation of PD146176 in a rabbit atherosclerosis model.

Methodology:

-

Animal Model: Male New Zealand White rabbits are commonly used due to their susceptibility to diet-induced hypercholesterolemia and atherosclerosis.[5]

-

Atherosclerosis Induction:

-

A high-cholesterol diet is administered. A typical diet consists of standard rabbit chow supplemented with 0.25% to 0.5% cholesterol, 3% peanut oil, and 3% coconut oil.[2]

-

To accelerate and localize lesion formation, endothelial denudation of a specific artery, such as the iliac-femoral artery, can be performed using a balloon catheter.[2]

-

-

Drug Administration:

-

PD146176 is administered orally, typically at a dose of 175 mg/kg per day.[2]

-

The control group receives a vehicle control.

-

-

Study Duration: The treatment period typically ranges from 8 to 12 weeks.[2]

-

Lesion Analysis:

-

Gross Quantification: Aortas are excised, stained with Sudan IV to visualize lipid-rich lesions, and the percentage of the aortic surface area covered by lesions is quantified using image analysis software.

-

Histological Analysis: Arterial sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O to visualize neutral lipids within the plaque.

-

Immunohistochemistry: Specific antibodies are used to identify and quantify cell types within the plaque, such as macrophages (e.g., using anti-RAM11 antibody).

-

Cholesteryl Ester Content: Lipid is extracted from the arterial tissue, and the cholesteryl ester content is quantified using methods like gas chromatography or enzymatic assays.

-

In Vitro Macrophage Foam Cell Formation Assay

This assay assesses the ability of macrophages to take up oxidized LDL and transform into foam cells, and the inhibitory effect of PD146176 on this process.

Caption: Workflow for the in vitro macrophage foam cell formation assay.

Methodology:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived or peritoneal macrophages) are cultured in appropriate media.

-

Preparation of Oxidized LDL (oxLDL): Human or bovine LDL is isolated and then oxidized by incubation with a pro-oxidant such as copper sulfate. The extent of oxidation is monitored by measuring thiobarbituric acid reactive substances (TBARS).

-

Foam Cell Induction: Macrophages are incubated with oxLDL (typically 50-100 µg/mL) in the presence or absence of varying concentrations of PD146176 for 24-48 hours.

-

Quantification of Foam Cell Formation:

-

Oil Red O Staining: Cells are fixed and stained with Oil Red O, which specifically stains neutral lipids (cholesteryl esters and triglycerides) a vibrant red. The number of foam cells and the intensity of staining can be assessed by microscopy.

-

Quantitative Analysis: The Oil Red O stain can be extracted from the cells using isopropanol, and the absorbance is measured spectrophotometrically to quantify the amount of lipid accumulation.

-

In Vitro Monocyte Migration (Chemotaxis) Assay

This assay evaluates the effect of PD146176 on the migration of monocytes towards a chemoattractant, a key process in their recruitment to atherosclerotic lesions.

Methodology:

-

Cell Culture: A monolayer of endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) is grown to confluence on a porous membrane in a transwell insert.

-

Chemoattractant: A chemoattractant, such as Monocyte Chemoattractant Protein-1 (MCP-1), is added to the lower chamber of the transwell plate.

-

Monocyte Treatment: Monocytes (e.g., from peripheral blood mononuclear cells - PBMCs) are pre-incubated with or without PD146176.

-

Migration: The treated monocytes are added to the upper chamber of the transwell insert.

-

Quantification: After an incubation period (typically a few hours), the number of monocytes that have migrated through the endothelial monolayer and the porous membrane into the lower chamber is quantified by counting the cells or using a fluorescent dye.

In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This assay measures the effect of PD146176 on the proliferation of VSMCs, a contributor to plaque growth.

Methodology:

-

Cell Culture: VSMCs are seeded in a multi-well plate and synchronized by serum starvation.

-

Stimulation: The cells are then stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence or absence of PD146176.

-

Proliferation Measurement: Cell proliferation can be assessed using various methods:

-

BrdU/EdU Incorporation: Measuring the incorporation of a thymidine analog (BrdU or EdU) into newly synthesized DNA.

-

MTT/WST-1 Assay: Colorimetric assays that measure the metabolic activity of the cells, which is proportional to the number of viable cells.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

Conclusion

PD146176, as a specific inhibitor of 15-lipoxygenase, demonstrates significant promise in the therapeutic intervention of atherosclerosis. Its multifaceted mechanism of action, encompassing the inhibition of LDL oxidation, reduction of macrophage foam cell formation, attenuation of endothelial cell activation and monocyte migration, and modulation of vascular smooth muscle cell proliferation, positions it as a compelling candidate for further drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and scientists to further investigate the therapeutic potential of PD146176 and other 15-LOX inhibitors in the fight against cardiovascular disease.

References

- 1. 12/15-lipoxygenase regulates intercellular adhesion molecule-1 expression and monocyte adhesion to endothelium through activation of RhoA and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modification macrophage to foam cells in atherosclerosis disease: some factors stimulate or inhibit this process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

The Impact of PD146176 on Tau Pathology: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases characterized by the pathological aggregation of the tau protein, known as tauopathies, represent a significant and growing unmet medical need. A key pathological event in these diseases is the hyperphosphorylation of tau, which leads to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and cognitive decline. The 12/15-lipoxygenase (12/15-LOX) enzyme has emerged as a promising therapeutic target due to its role in modulating tau phosphorylation. This technical guide provides an in-depth analysis of the effects of PD146176, a selective inhibitor of 12/15-LOX, on tau pathology. We consolidate quantitative data from preclinical studies, present detailed experimental methodologies, and visualize the underlying signaling pathways to offer a comprehensive resource for researchers and professionals in the field of neurodegenerative disease drug discovery.

Introduction: The Role of 12/15-Lipoxygenase in Tau Pathology

The microtubule-associated protein tau is crucial for the stability of the neuronal cytoskeleton. In tauopathies, including Alzheimer's disease, tau becomes abnormally hyperphosphorylated, detaches from microtubules, and aggregates into insoluble fibrils, forming NFTs. This process is driven by an imbalance in the activity of tau kinases and phosphatases.

The enzyme 12/15-lipoxygenase (12/15-LOX) is a lipid-peroxidizing enzyme that is upregulated in the brains of patients with Alzheimer's disease.[1] Emerging evidence has implicated 12/15-LOX as a significant contributor to tau pathology. It modulates tau phosphorylation through the activation of key downstream kinases, including cyclin-dependent kinase 5 (cdk5) and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK).[1] This modulation of tau phosphorylation by 12/15-LOX appears to be independent of its effects on amyloid-beta (Aβ) metabolism, another key pathological hallmark of Alzheimer's disease.

PD146176 is a pharmacological inhibitor of 12/15-LOX that has been utilized in preclinical studies to investigate the therapeutic potential of targeting this pathway.

Quantitative Effects of PD146176 on Tau Pathology

Pharmacological inhibition of 12/15-LOX with PD146176 has demonstrated a significant reduction in tau pathology in the triple-transgenic (3xTg-AD) mouse model, which develops both Aβ plaques and neurofibrillary tangles. While total soluble tau levels remain largely unchanged, PD146176 treatment leads to a marked decrease in the hyperphosphorylated and insoluble forms of tau.

The following tables summarize the key quantitative findings from studies evaluating the effects of PD146176 on tau pathology in 3xTg-AD mice.

Table 1: Effect of PD146176 on Phosphorylated Tau Levels in 3xTg-AD Mice

| Phospho-Tau Epitope | Antibody | Effect of PD146176 Treatment |

| Ser202/Thr205 | AT8 | Significantly Reduced[1] |

| Thr231/Ser235 | AT180 | Significantly Reduced[1] |

| Ser396 | PHF13 | Significantly Reduced[1] |

| Ser396/Thr404 | PHF-1 | Significantly Reduced[1] |

Table 2: Effect of PD146176 on Insoluble Tau Fraction in 3xTg-AD Mice

| Tau Fraction | Method of Quantification | Effect of PD146176 Treatment |

| Insoluble Tau | Sarkosyl fractionation followed by Western blot | Significantly Reduced[1] |

Signaling Pathways

The mechanism by which PD146176 ameliorates tau pathology is through the inhibition of 12/15-LOX, which in turn downregulates the activity of downstream kinases responsible for tau hyperphosphorylation.

References

The Role of PD146176 in the Reduction of Amyloid-Beta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a significant global health challenge, with the accumulation of amyloid-beta (Aβ) peptides in the brain being a central pathological hallmark. The 12/15-lipoxygenase (12/15-LOX) pathway has emerged as a key player in the pathogenesis of AD, contributing to both Aβ production and tau hyperphosphorylation. PD146176, a selective inhibitor of 15-lipoxygenase (15-LO), has demonstrated notable efficacy in preclinical models of AD by attenuating Aβ pathology. This technical guide provides a comprehensive overview of the mechanism of action of PD146176, summarizes key quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The 12/15-Lipoxygenase Pathway in Alzheimer's Disease

The 12/15-lipoxygenase (12/15-LOX) is an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1] In the context of the central nervous system, 12/15-LOX levels and activity are significantly elevated in the brains of patients with Alzheimer's disease and mild cognitive impairment, suggesting an early and crucial role in the disease's progression.[2][3][4] This enzyme is implicated in promoting oxidative stress and neuroinflammation, both of which are key features of AD.[1][3]

Emerging evidence has solidified the role of 12/15-LOX in directly influencing the amyloidogenic processing of the amyloid precursor protein (APP).[2] Specifically, 12/15-LOX activity has been shown to upregulate the expression and activity of the beta-site APP cleaving enzyme 1 (BACE1), the primary beta-secretase involved in the initial cleavage of APP that leads to Aβ generation.[1][2] This makes the 12/15-LOX pathway an attractive therapeutic target for mitigating Aβ production.

PD146176: A Selective 12/15-Lipoxygenase Inhibitor

PD146176 is a selective, non-competitive inhibitor of 15-lipoxygenase (15-LO), the enzyme also referred to as 12/15-LOX in the context of Alzheimer's disease research.[5][6] It has been instrumental in elucidating the role of the 12/15-LOX pathway in AD pathology. While considered a first-generation inhibitor with some limitations in terms of selectivity and potency against the murine enzyme, its effects in preclinical models have been significant.[7][8]

Mechanism of Action

PD146176 exerts its Aβ-lowering effects by inhibiting the 12/15-LOX enzyme. This inhibition disrupts a downstream signaling cascade that promotes the amyloidogenic processing of APP. The proposed mechanism involves the following steps:

-

Inhibition of 12/15-LOX: PD146176 directly inhibits the enzymatic activity of 12/15-LOX.

-

Downregulation of Sp1: The inhibition of 12/15-LOX leads to a reduction in the activation of the transcription factor Sp1.[2]

-

Reduced BACE1 Expression: With decreased Sp1 activity, the transcription of the BACE1 gene is attenuated, resulting in lower levels of BACE1 mRNA and protein.[1][2]

-

Decreased Amyloidogenic APP Processing: The reduction in BACE1 levels leads to a decrease in the cleavage of APP at the β-secretase site, thereby shunting APP processing away from the amyloidogenic pathway.

-

Reduction in Amyloid-Beta Production: Consequently, the generation of Aβ peptides, including Aβ(1-40) and Aβ(1-42), is significantly reduced.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of PD146176.

Table 1: In Vitro Efficacy of PD146176

| Parameter | Value | Cell Line/System | Reference |

| Ki (15-LO) | 197 nM | Rabbit Reticulocyte 15-LO | [5][6] |

| IC50 (15-LO) | 0.54 µM | Rabbit Reticulocyte 15-LO | [5][6] |

| IC50 (13-HODE production) | 0.81 µM | IC21 cells transfected with human 15-LO | [5] |

| Aβ Reduction | Dose-dependent | Neuronal cells expressing human APP (Swedish mutation) | [2] |

Table 2: In Vivo Efficacy of PD146176 in Alzheimer's Disease Mouse Models

| Animal Model | Treatment Duration | Dosage | Key Findings | Reference |

| Tg2576 Mice | 6 weeks | Not specified | >70% reduction in 12/15-LOX enzyme activity; Significant reduction in amyloid plaques and brain Aβ levels. | [2] |

| Aged Triple Transgenic (3xTg) Mice | 12 weeks | 80 mg/kg (in chow) | Reversal of cognitive impairment; Significantly lower amyloid beta levels and deposition; Reduced tau neuropathology; Increased synaptic integrity; Activation of autophagy. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on PD146176.

In Vitro Aβ Reduction Assay in Cultured Neuronal Cells

This protocol describes a general method for assessing the effect of PD146176 on Aβ production in a cell-based model of AD.

-

Cell Line: N2a cells stably expressing human APP with the Swedish mutation (N2A-APPswe).

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment with PD146176:

-

Plate N2A-APPswe cells in 6-well plates and grow to 70-80% confluency.

-

Prepare stock solutions of PD146176 in dimethyl sulfoxide (DMSO).

-

On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of PD146176 (e.g., 0.1 µM to 10 µM). A vehicle control (DMSO) should be included.

-

Incubate the cells for 24-48 hours.

-

-

Sample Collection and Analysis:

-

Collect the conditioned media from each well.

-

Centrifuge the media to remove cellular debris.

-

Measure the levels of secreted Aβ(1-40) and Aβ(1-42) in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Lyse the cells to measure total protein concentration for normalization and to analyze intracellular APP and its cleavage products via Western blotting.

-

In Vivo Efficacy Study in a Transgenic Mouse Model of AD

This protocol outlines a typical in vivo study to evaluate the therapeutic potential of PD146176 in an AD mouse model.

-

Animal Model: Aged (e.g., 12-15 months old) triple-transgenic (3xTg-AD) mice, which develop both Aβ plaques and tau tangles.

-

Drug Administration:

-

House the mice under standard laboratory conditions.

-

Administer PD146176 mixed into the chow at a dose of 80 mg/kg body weight per day for 12 weeks.[5] A control group receives standard chow.

-

-

Behavioral Testing:

-

Before and after the treatment period, assess cognitive function using standardized behavioral tests such as the Morris water maze or the novel object recognition test.

-

-

Tissue Collection and Processing:

-

At the end of the treatment period, euthanize the mice and perfuse with saline.

-

Harvest the brains. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be dissected (e.g., cortex and hippocampus) and snap-frozen for biochemical analyses.

-

-

Biochemical and Histological Analysis:

-

Aβ Quantification: Homogenize the brain tissue and measure the levels of soluble and insoluble Aβ(1-40) and Aβ(1-42) using ELISA.

-

Western Blotting: Analyze the levels of APP, BACE1, and tau (total and phosphorylated forms) in brain homogenates.

-

Immunohistochemistry: Stain brain sections with antibodies against Aβ to visualize and quantify amyloid plaque burden. Thioflavin S staining can also be used to detect dense-core plaques.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key concepts discussed in this guide.

Caption: Mechanism of action of PD146176 in reducing amyloid-beta production.

Caption: A typical experimental workflow for in vivo evaluation of PD146176.

Conclusion and Future Directions

PD146176 has been a valuable pharmacological tool, providing compelling evidence for the role of the 12/15-LOX pathway in the pathogenesis of Alzheimer's disease. The preclinical data strongly support the therapeutic potential of inhibiting this enzyme to reduce amyloid-beta production and improve cognitive function. While PD146176 itself may have limitations for clinical development due to its pharmacokinetic properties and selectivity, it has paved the way for the development of next-generation 12/15-LOX inhibitors with improved profiles.[7][8] Future research should continue to explore these novel inhibitors, with a focus on their long-term efficacy and safety in more advanced preclinical models and eventually in human clinical trials for the treatment of Alzheimer's disease.

References

- 1. The Lipoxygenases: Their Regulation and Implication in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 12/15Lipoxygenase as an emerging therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12/15-Lipoxygenase Is Increased in Alzheimer’s Disease: Possible Involvement in Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elevation of 12/15 lipoxygenase products in AD and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PD 146176 | Lipoxygenases | Tocris Bioscience [tocris.com]

- 7. Discovery of 12/15-Lipoxygenase Inhibitors for Alzheimer's Disease - Theodore Holman [grantome.com]

- 8. Discovery of 12/15-lipoxygenase therapeutics for Alzheimer's disease - Theodore Holman [grantome.com]

PD146176 Stimulation of Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD146176 is a potent and selective inhibitor of 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in various pathological processes, including neurodegeneration. Recent research has unveiled a novel role for PD146176 in the stimulation of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. This guide provides an in-depth technical overview of the core mechanisms, experimental validation, and signaling pathways associated with PD146176-induced autophagy, with a focus on its neuroprotective effects observed in preclinical models of Alzheimer's disease.

Core Mechanism: Inhibition of 12/15-Lipoxygenase

The primary mechanism by which PD146176 stimulates autophagy is through the inhibition of its molecular target, 12/15-lipoxygenase. 12/15-LOX is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators such as 12-hydroxyeicosatetraenoic acid (12-HETE). Elevated levels and activity of 12/15-LOX have been associated with conditions of oxidative stress and inflammation, which can impair cellular housekeeping functions, including autophagy.

Studies have shown that genetic knockout or pharmacological inhibition of 12/15-LOX leads to an increase in macroautophagy[1]. Specifically, in the context of Alzheimer's disease, treatment with PD146176 has been demonstrated to reverse cognitive deficits, reduce amyloid-beta plaques, and decrease tau pathology by stimulating neuronal autophagy in aged triple-transgenic mice[2][3]. While the precise downstream signaling cascade is still under investigation, evidence points towards the modulation of the mTOR and AMPK pathways, key regulators of autophagy.

Signaling Pathways

The inhibition of 12/15-LOX by PD146176 is proposed to initiate a signaling cascade that converges on the master regulators of autophagy, mTORC1 (mechanistic target of rapamycin complex 1) and AMPK (AMP-activated protein kinase).

-

mTORC1 Inhibition: The mTORC1 pathway is a central inhibitor of autophagy. The product of 12/15-LOX, 12-HETE, has been shown to activate the PI3K/Akt signaling pathway, which in turn activates mTORC1. By inhibiting 12/15-LOX, PD146176 reduces the levels of 12-HETE, leading to the downregulation of the PI3K/Akt/mTORC1 axis and thereby de-repressing autophagy.

-

AMPK Activation: AMPK is a key energy sensor in the cell that, when activated, promotes autophagy. There is evidence to suggest an inverse relationship between 12/15-LOX activity and AMPK activation. Inhibition of 12/15-LOX may therefore lead to the activation of AMPK, which can then initiate autophagy both directly, by phosphorylating components of the autophagy machinery, and indirectly, by inhibiting mTORC1.

Quantitative Data on Autophagy Stimulation

While the seminal study on PD146176 and autophagy in an Alzheimer's model qualitatively demonstrates a significant increase in autophagy markers, specific quantitative data from this publication is not publicly available. The tables below are representative of the expected findings based on the published figures and common methodologies in the field. These tables illustrate the type of quantitative data that would be generated from the experimental protocols described in the following section.

Table 1: Effect of PD146176 on Autophagy Marker Protein Levels (Illustrative Data)

| Treatment Group | LC3-II / LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change) | Beclin-1 Level (Fold Change) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| PD146176 | 2.5 | 0.4 | 1.8 |

| Description | Increased LC3-II/I ratio indicates enhanced autophagosome formation. | Decreased p62 levels suggest increased autophagic flux and degradation. | Increased Beclin-1 levels indicate upregulation of autophagy initiation. |

Table 2: Quantification of Autophagosomes by Immunofluorescence (Illustrative Data)

| Treatment Group | Average Number of LC3 Puncta per Cell |

| Vehicle Control | 5 ± 1.2 |

| PD146176 | 18 ± 2.5 |

| Description | An increased number of LC3-positive puncta per cell signifies a greater number of autophagosomes. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stimulation of autophagy by PD146176.

Western Blot Analysis of Autophagy Markers

This protocol is for the detection and quantification of key autophagy-related proteins, including LC3, p62/SQSTM1, and Beclin-1.

Materials:

-

Cell or tissue lysates treated with vehicle or PD146176.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-polyacrylamide gels (15% for LC3, 10% for p62 and Beclin-1).

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62/SQSTM1, Rabbit anti-Beclin-1.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Sample Preparation: Lyse cells or tissues in ice-cold RIPA buffer. Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration and prepare for loading by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto the appropriate percentage SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Image the chemiluminescent signal.

-

Analysis: Perform densitometric analysis of the protein bands using software such as ImageJ. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation. A decrease in p62 levels suggests increased autophagic degradation.

Immunofluorescence for LC3 Puncta

This protocol allows for the visualization and quantification of autophagosomes as LC3-positive puncta within cells.

Materials:

-

Cells cultured on glass coverslips and treated with vehicle or PD146176.

-

4% paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% normal goat serum in PBS).

-

Primary antibody: Rabbit anti-LC3.

-

Alexa Fluor 488-conjugated anti-rabbit secondary antibody.

-

DAPI for nuclear counterstaining.

-

Antifade mounting medium.

Procedure:

-

Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.

-

Blocking: Block for 1 hour at room temperature with blocking solution.

-

Primary Antibody Incubation: Incubate with anti-LC3 antibody for 2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain with DAPI and mount the coverslips onto slides using antifade medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The number of green LC3 puncta per cell can be quantified using image analysis software like ImageJ.

Conclusion

PD146176, through its inhibition of 12/15-lipoxygenase, presents a promising mechanism for the therapeutic induction of autophagy, particularly in the context of neurodegenerative diseases. The modulation of the mTOR and AMPK signaling pathways appears to be central to this effect. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the autophagic response to PD146176 and other 12/15-LOX inhibitors. Further elucidation of the downstream effectors of 12/15-LOX and their precise interactions with the autophagy machinery will be crucial for the continued development of this therapeutic strategy.

References

PD146176: A Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD146176 is a potent and selective inhibitor of 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in the pathophysiology of several neuroinflammatory and neurodegenerative disorders. By catalyzing the peroxidation of polyunsaturated fatty acids like arachidonic and linoleic acid, 12/15-LOX contributes to the production of pro-inflammatory lipid mediators, oxidative stress, and subsequent neuronal damage.[1][2] This technical guide provides a comprehensive overview of PD146176, its mechanism of action, and its application in neuroinflammation studies, with a focus on experimental protocols and data presentation for researchers in the field.

Chemical Properties and Formulation

PD146176, with the formal name 6,11-dihydro-[1]benzothiopyrano[4,3-b]indole, is a small molecule inhibitor with a molecular weight of 237.3 g/mol .[3] Its chemical formula is C₁₅H₁₁NS.[3] For experimental use, PD146176 can be dissolved in various solvents.

Table 1: Solubility of PD146176 [3][4]

| Solvent | Concentration |

| Dimethylformamide (DMF) | 10 mg/ml |

| Dimethyl sulfoxide (DMSO) | 10 mg/ml (47 mg/mL or 198.04 mM also reported) |

| Ethanol | 2 mg/ml |

| DMF:PBS (pH 7.2) (1:5) | 0.15 mg/ml |

Note: Moisture-absorbing DMSO may reduce solubility; fresh DMSO is recommended.[4]

For in vivo studies, specific formulations are required. An example for intraperitoneal injection involves preparing a stock solution in DMSO and then diluting it with PEG300, Tween80, and ddH₂O.[4] For oral administration, a solution in corn oil can be prepared from a DMSO stock.[4]

Mechanism of Action and Signaling Pathways

PD146176 exerts its neuroprotective effects primarily through the inhibition of the 12/15-lipoxygenase enzyme. This inhibition disrupts downstream signaling cascades that contribute to neuroinflammation and neurodegeneration.

12/15-Lipoxygenase Pathway and its Role in Neuroinflammation

The 12/15-LOX enzyme metabolizes arachidonic acid to produce 12-hydroxyeicosatetraenoic acid (12-HETE) and 15-hydroxyeicosatetraenoic acid (15-HETE).[1] It also converts linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HPODE).[1] These lipid hydroperoxides are potent signaling molecules that can amplify inflammatory responses and induce oxidative stress, contributing to neuronal cell death.[2][5]

Figure 1: Mechanism of PD146176 Action

Impact on Amyloid-β Formation in Alzheimer's Disease Models

In the context of Alzheimer's disease, 12/15-LOX activity has been shown to influence the processing of amyloid precursor protein (APP).[1] Inhibition of 12/15-LOX by PD146176 has been demonstrated to reduce the formation of amyloid-β (Aβ) peptides.[1][3] This effect is mediated through the transcriptional regulation of β-site APP cleaving enzyme 1 (BACE-1) mRNA levels, which involves the transcription factor Sp1.[1] Notably, PD146176 does not affect the total levels of APP.[1][3]

References

- 1. The 12/15Lipoxygenase as an emerging therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]

PD146176 and Oxidative Stress Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PD146176, a potent and selective inhibitor of 15-lipoxygenase (15-LOX), and its role in the reduction of oxidative stress. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to PD146176 and 15-Lipoxygenase

PD146176 is a non-competitive inhibitor of 15-lipoxygenase (15-LOX), an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators.[1][2] The activity of 15-LOX has been implicated in the pathophysiology of numerous diseases characterized by inflammation and oxidative stress, including atherosclerosis, neurodegenerative diseases, and certain cancers.[1][3][4] By inhibiting 15-LOX, PD146176 effectively mitigates the production of pro-inflammatory and pro-oxidant lipid hydroperoxides, thereby reducing cellular oxidative stress.

Mechanism of Action

PD146176 exerts its effects by directly and selectively inhibiting the enzymatic activity of 15-LOX. Unlike some antioxidants, PD146176 lacks non-specific antioxidant properties, indicating that its primary mechanism for reducing oxidative stress is through the targeted inhibition of the 15-LOX pathway.[2] This inhibition leads to a decrease in the production of lipid hydroperoxides, which are potent initiators and propagators of lipid peroxidation, a key component of oxidative stress that can lead to cellular damage.

Quantitative Data Summary

The inhibitory potency and selectivity of PD146176 against 15-LOX have been quantified in various studies. The following tables summarize the key quantitative data for easy comparison.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | 0.54 µM | Rabbit Reticulocyte 15-LOX | Not Specified | [2] |

| 0.81 µM | Human 15-LOX in IC21 cells | Not Specified | [5] | |

| 0.81 µM | Rabbit Reticulocyte 12/15-LOX | Not Specified | [6] | |

| 3.81 µM | Rat 12/15-LOX | Not Specified | [4] | |

| Ki | 197 nM | Rabbit Reticulocyte 15-LOX | Not Specified | [2] |

Table 1: Inhibitory Potency of PD146176 against 15-Lipoxygenase. IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values demonstrate the high potency of PD146176.

| Enzyme | Effect of PD146176 | Reference |

| 5-Lipoxygenase (5-LOX) | No demonstrable effect | [2] |

| 12-Lipoxygenase (12-LOX) | No demonstrable effect | [2] |

| Cyclooxygenase-1 (COX-1) | No demonstrable effect | [2] |

| Cyclooxygenase-2 (COX-2) | No demonstrable effect | [2] |

Table 2: Selectivity Profile of PD146176. PD146176 exhibits high selectivity for 15-LOX over other related enzymes in the arachidonic acid cascade.

Signaling Pathways

The inhibition of 15-LOX by PD146176 has significant downstream effects on various signaling pathways implicated in oxidative stress and inflammation.

Caption: 15-LOX signaling cascade and the inhibitory action of PD146176.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of PD146176 in inhibiting 15-LOX and reducing oxidative stress.

15-Lipoxygenase Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of 15-LOX by monitoring the formation of conjugated diene hydroperoxides from a polyunsaturated fatty acid substrate.

Materials:

-

Purified 15-LOX enzyme (e.g., from rabbit reticulocytes or recombinant human)

-

Linoleic acid or arachidonic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

PD146176 stock solution (in DMSO)

-

DMSO (vehicle control)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Prepare serial dilutions of PD146176 in borate buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a UV-transparent 96-well plate or cuvette, add the borate buffer, PD146176 dilution (or DMSO for control), and the 15-LOX enzyme solution.

-

Incubate the mixture at room temperature for 5-10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Immediately monitor the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The absorbance increase corresponds to the formation of the conjugated diene product.

-

Calculate the initial reaction rate (V) from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each PD146176 concentration relative to the DMSO control: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the 15-LOX spectrophotometric inhibition assay.

Measurement of Cellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels in cells treated with PD146176.

Materials:

-

Cell line of interest (e.g., macrophages, endothelial cells)

-

Cell culture medium

-

PD146176 stock solution (in DMSO)

-

Oxidative stress inducer (e.g., H2O2, LPS)

-

DCFH-DA fluorescent probe

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of PD146176 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Remove the treatment medium and load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Induce oxidative stress by adding the chosen inducer (e.g., H2O2) to the cells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

-

Monitor the fluorescence over time or at a specific endpoint.

-

Calculate the percentage of ROS reduction for each PD146176 concentration compared to the induced, vehicle-treated control.

Lipid Peroxidation Assay (TBARS Assay)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a major end-product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

-

Cell or tissue lysates

-

PD146176

-

Oxidative stress inducer

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

-

MDA standard solution

-

Spectrophotometer

Procedure:

-

Prepare cell or tissue lysates from control, PD146176-treated, and oxidative stress-induced groups.

-

To a sample of the lysate, add TCA to precipitate proteins and BHT to prevent artefactual lipid peroxidation during the assay.

-

Centrifuge to pellet the precipitated protein.

-

To the supernatant, add the TBA solution.

-

Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to proceed.

-

Cool the samples on ice and then measure the absorbance of the resulting pink-colored product at 532 nm.

-

Prepare a standard curve using known concentrations of MDA.

-

Quantify the MDA concentration in the samples by comparing their absorbance to the standard curve.

-

Express the results as nmol of MDA per mg of protein.

Conclusion

PD146176 is a valuable research tool for investigating the role of 15-LOX in oxidative stress-related pathologies. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of 15-LOX inhibition. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to effectively study and utilize PD146176 in their work. Further research into the downstream effects of PD146176 on various signaling cascades will continue to unravel the intricate role of 15-LOX in health and disease.

References

- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PD 146176 | Lipoxygenases | Tocris Bioscience [tocris.com]

- 3. 12/15-Lipoxygenase Is Increased in Alzheimer’s Disease: Possible Involvement in Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]

PD146176 (CAS Number: 4079-26-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD146176 is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in a variety of pathological processes, including inflammation, atherosclerosis, and neurodegeneration. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and biological effects of PD146176. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to support further research and drug development efforts.

Chemical and Physical Properties

PD146176, with the CAS number 4079-26-9, is chemically known as 6,11-Dihydrobenzothiopyrano[4,3-b]indole. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4079-26-9 | |

| Molecular Formula | C₁₅H₁₁NS | |

| Molecular Weight | 237.32 g/mol | |

| Synonyms | NSC 168807 | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | DMSO: up to 100 mM, Ethanol: up to 50 mM | |

| Storage | Store at -20°C |

Quantitative Pharmacological Data

PD146176 exhibits high selectivity and potency as a 15-LOX inhibitor. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 2.1: In Vitro Inhibitory Activity

| Target | Species/System | IC₅₀ (µM) | Kᵢ (nM) | Inhibition Mechanism | Reference |

| 15-Lipoxygenase (15-LOX) | Rabbit Reticulocytes | 0.54 | 197 | Non-competitive | |

| 12/15-Lipoxygenase (12/15-LOX) | Rabbit Reticulocytes | 0.81 | - | - | |

| 5-Lipoxygenase (5-LOX) | - | No demonstrable effect | - | - | |

| 12-Lipoxygenase (12-LOX) | - | No demonstrable effect | - | - | |

| Cyclooxygenase-1 (COX-1) | - | No demonstrable effect | - | - | |

| Cyclooxygenase-2 (COX-2) | - | No demonstrable effect | - | - |

Table 2.2: In Vivo Efficacy and Dosing

| Model System | Disease Model | Dosage | Observed Effects | Reference |

| New Zealand White Rabbits | Hypercholesterolemia-induced atherosclerosis | 175 mg/kg, twice daily for 12 weeks | Reduced iliac-femoral monocyte-macrophage area by 71% and cholesteryl ester content by 63%. | |

| 3xTg Mouse Model | Alzheimer's Disease | - | Rescued learning and memory deficits, reduced Aβ levels and deposition, and facilitated tau clearance. |

Mechanism of Action and Signaling Pathways

PD146176 exerts its biological effects primarily through the selective, non-competitive inhibition of 15-lipoxygenase. 15-LOX is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce bioactive lipid mediators. These products are involved in inflammatory responses and cellular signaling.

Recent studies suggest that the effects of PD146176 may extend beyond simple enzyme inhibition, influencing key cellular signaling pathways. In human endothelial cells (EA.hy926), treatment with PD146176 has been shown to upregulate p38 Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor alpha (PPARα), while downregulating the protein kinase B (Akt) signaling pathway. The precise molecular steps linking 15-LOX inhibition by PD146176 to the modulation of these pathways are a subject of ongoing investigation.

Diagram 1: Postulated Signaling Cascade of PD146176 in Endothelial Cells

Caption: Postulated signaling pathway of PD146176 in endothelial cells.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of PD146176.

15-Lipoxygenase (15-LOX) Inhibition Assay (Spectrophotometric)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of PD146176 against 15-LOX.

Materials:

-

Purified 15-lipoxygenase enzyme

-

PD146176 stock solution (in DMSO)

-

Linoleic acid or arachidonic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

DMSO (vehicle control)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Prepare serial dilutions of PD146176 in borate buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Add the diluted PD146176 or vehicle control (DMSO) to the wells of the microplate.

-

Add the purified 15-LOX enzyme solution to each well and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product. Readings should be taken every 30 seconds for 5-10 minutes.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of PD146176.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Diagram 2: Experimental Workflow for 15-LOX Inhibition Assay

Caption: Workflow for determining the IC₅₀ of PD146176 against 15-LOX.

In Vivo Atherosclerosis Model in Rabbits

This protocol describes the induction of atherosclerosis in rabbits and the subsequent treatment with PD146176.

Animals:

-

Male New Zealand White rabbits

Procedure:

-

Induction of Atherosclerosis:

-

Perform endothelial denudation of the iliac-femoral artery using a balloon catheter.

-

Feed the rabbits a high-cholesterol diet (e.g., 0.25% cholesterol, 3% peanut oil, 3% coconut oil) for a period of 9-12 weeks to establish atherosclerotic lesions.

-

-

Treatment:

-

Administer PD146176 orally at a dose of 175 mg/kg, twice daily. The control group receives a vehicle.

-

Continue the treatment for a specified duration (e.g., 8-12 weeks).

-

-

Analysis:

-

At the end of the treatment period, euthanize the animals and perfuse the arterial tree.

-